molecular formula C33H48O4 B12646743 Isopropylidenedi-p-phenylene dinonan-1-oate CAS No. 85117-81-3

Isopropylidenedi-p-phenylene dinonan-1-oate

Cat. No.: B12646743
CAS No.: 85117-81-3
M. Wt: 508.7 g/mol
InChI Key: QKLACWSNQIWZAK-UHFFFAOYSA-N
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Description

Isopropylidenedi-p-phenylene dinonan-1-oate is a chemical compound with the molecular formula C33H48O4 and a molecular weight of 508.73182 g/mol. It is known for its unique structure, which includes two nonanoate groups attached to a central isopropylidene-bis(4,1-phenylene) core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropylidenedi-p-phenylene dinonan-1-oate typically involves the esterification of isopropylidenedi-p-phenylene with nonanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo esterification, and the product is subsequently purified through distillation or recrystallization. The use of automated systems and precise control of reaction conditions ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isopropylidenedi-p-phenylene dinonan-1-oate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropylidenedi-p-phenylene dinonan-1-oate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of isopropylidenedi-p-phenylene dinonan-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release nonanoic acid, which may exert biological effects. The central isopropylidene-bis(4,1-phenylene) core can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Isopropylidenedi-p-phenylene dihexanoate: Similar structure but with hexanoate groups instead of nonanoate.

    Isopropylidenedi-p-phenylene dioctanoate: Contains octanoate groups.

    Isopropylidenedi-p-phenylene didecanoate: Features decanoate groups.

Uniqueness

Isopropylidenedi-p-phenylene dinonan-1-oate is unique due to its specific nonanoate ester groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring long-chain esters, such as in the production of high-performance materials and specialized chemical reagents .

Properties

CAS No.

85117-81-3

Molecular Formula

C33H48O4

Molecular Weight

508.7 g/mol

IUPAC Name

[4-[2-(4-nonanoyloxyphenyl)propan-2-yl]phenyl] nonanoate

InChI

InChI=1S/C33H48O4/c1-5-7-9-11-13-15-17-31(34)36-29-23-19-27(20-24-29)33(3,4)28-21-25-30(26-22-28)37-32(35)18-16-14-12-10-8-6-2/h19-26H,5-18H2,1-4H3

InChI Key

QKLACWSNQIWZAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCC

Origin of Product

United States

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